

# 5-Iodo-2-aminoindane as a rigid analogue of p-iodoamphetamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Iodo-2-aminoindane**

Cat. No.: **B145790**

[Get Quote](#)

An In-depth Technical Guide to **5-Iodo-2-aminoindane** (5-IAI) as a Rigid Analogue of p-iodoamphetamine (PIA)

## Introduction

**5-Iodo-2-aminoindane** (5-IAI) is a synthetic compound of the 2-aminoindane family, which acts as a monoamine releasing agent.<sup>[1]</sup> It was developed in the 1990s by a team at Purdue University led by David E. Nichols.<sup>[1]</sup> 5-IAI is a rigid analogue of para-iodoamphetamine (PIA), a halogenated amphetamine known for its potent effects on the serotonin system and its associated neurotoxicity.<sup>[2][3]</sup> The core concept behind the design of 5-IAI was to create a molecule with a conformationally restricted structure to investigate the structure-activity relationships (SAR) of PIA.<sup>[3][4]</sup> By incorporating the flexible ethylamine side chain of amphetamine into a rigid indane ring system, researchers aimed to reduce or eliminate the serotonergic neurotoxicity observed with PIA while retaining its characteristic psychoactive effects.<sup>[3][5]</sup>

This technical guide provides a comprehensive overview of 5-IAI, focusing on its relationship to PIA. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemistry, pharmacology, experimental protocols, and the critical insights gained from studying this rigid analogue.

## Chemical Profile and Synthesis

5-IAI, with the IUPAC name 5-iodo-2,3-dihydro-1H-inden-2-amine, is structurally related to both 2-aminoindane and PIA.<sup>[4][6]</sup> The indane structure effectively locks the side chain of the analogous amphetamine into a specific spatial orientation.

para-Iodoamphetamine (PIA), or 4-iodoamphetamine (4-IA), is a phenethylamine and amphetamine derivative.<sup>[2]</sup> Its synthesis can be achieved through various methods, including the diazotization of p-aminophentermine followed by decomposition of the diazonium salt with potassium iodide.<sup>[7]</sup>

**5-Iodo-2-aminoindane** (5-IAI) synthesis has been described in the scientific literature. One notable method begins with (S)-Phenylalanine, which is first protected with a trifluoroacetyl group. The resulting compound undergoes direct iodination. Subsequently, a Friedel-Crafts reaction induces cyclization, followed by reduction steps to form the indan derivative. The final product is isolated as a hydrochloride salt to improve solubility for pharmacological studies.<sup>[4][8]</sup>

## Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for both 5-IAI and PIA is the release of monoamines, particularly serotonin (5-HT).<sup>[2][4]</sup> They function as substrates for the serotonin transporter (SERT), leading to its reversal and the subsequent non-vesicular release of 5-HT into the synaptic cleft.<sup>[6]</sup>

## Data Presentation: In Vitro Pharmacology

The following table summarizes the in vitro data for 5-IAI and PIA, comparing their potency as inhibitors of monoamine uptake.

| Compound                     | Target          | Assay Type                  | Species | Preparation                       | Potency                   | Reference |
|------------------------------|-----------------|-----------------------------|---------|-----------------------------------|---------------------------|-----------|
| p-Iodoamphetamine (PIA)      | SERT            | [3H]-5-HT Uptake Inhibition | Rat     | Brain<br>Cortical<br>Synaptosomes | ~2x potency of PCA        | [3]       |
| 5-Iodo-2-aminoindane (5-IAI) | SERT            | [3H]-5-HT Uptake Inhibition | Rat     | Brain<br>Cortical<br>Synaptosomes | ~0.75x potency of PCA     | [3]       |
| 5-Iodo-2-aminoindane (5-IAI) | DAT             | Uptake Inhibition           | Rat     | Brain<br>Cortical<br>Synaptosomes | Weak Inhibitor            | [6]       |
| 5-Iodo-2-aminoindane (5-IAI) | NET             | Uptake Inhibition           | Rat     | Brain<br>Cortical<br>Synaptosomes | Weak Inhibitor            | [6]       |
| p-Iodoamphetamine (PIA)      | 5-HT1 Receptor  | Radioligand Binding         | -       | -                                 | Ki = 7,660 nM             | [2]       |
| p-Iodoamphetamine (PIA)      | 5-HT2 Receptor  | Radioligand Binding         | -       | -                                 | Ki = 43,000 nM            | [2]       |
| 5-Iodo-2-aminoindane (5-IAI) | 5-HT2A Receptor | Radioligand Binding         | -       | -                                 | Exhibits relevant binding | [9]       |

Note: PCA (p-chloroamphetamine) is a potent and well-characterized serotonin releasing agent and neurotoxin often used as a reference compound.

## Data Presentation: In Vivo Neurotoxicity

A key objective in the development of 5-IAI was to create a non-neurotoxic analogue of PIA.[\[3\]](#)

The table below presents the results of in vivo studies assessing serotonergic deficits following high-dose administration of the compounds.

| Compound                     | Dose             | Species                              | Brain Region | Marker | % Reduction vs. Control | Reference           |
|------------------------------|------------------|--------------------------------------|--------------|--------|-------------------------|---------------------|
| p-Iodoamphetamine (PIA)      | 40 mg/kg         | Rat                                  | Cortex       | 5-HT   | 40%                     | <a href="#">[3]</a> |
| 5-HIAA                       | 40%              |                                      |              |        |                         | <a href="#">[3]</a> |
| 5-HT Uptake Sites            | 40%              |                                      |              |        |                         | <a href="#">[3]</a> |
| Hippocampus                  | All 5-HT Markers | Significant Decrease                 |              |        |                         | <a href="#">[3]</a> |
| 5-Iodo-2-aminoindane (5-IAI) | 40 mg/kg         | Rat                                  | Cortex       | 5-HT   | No Significant Change   | <a href="#">[3]</a> |
| 5-HIAA                       |                  | ~15% (Not Statistically Significant) |              |        |                         | <a href="#">[3]</a> |
| 5-HT Uptake Sites            |                  | ~15% (Statistically Significant)     |              |        |                         | <a href="#">[3]</a> |
| Hippocampus                  | 5-HT             | Slight but Significant Decrease      |              |        |                         | <a href="#">[3]</a> |

These results confirm that while PIA produces significant serotonergic deficits, its rigid analogue 5-IAI is substantially less neurotoxic.<sup>[3]</sup> Neither compound was found to affect catecholamine levels.<sup>[3]</sup>

## Behavioral Effects

In animal drug discrimination tests, both 5-IAI and PIA fully substitute for 3,4-methylenedioxymethamphetamine (MDMA), indicating they produce similar subjective entactogenic effects in rodents.<sup>[1][2][3]</sup> Anecdotal human reports describe the effects of 5-IAI as entactogenic, promoting sociability and trust, but with notably less euphoria and stimulation compared to MDMA.<sup>[1]</sup> The typical human dosage is reported to be between 100 to 200 mg with a duration of 2 to 4 hours.<sup>[1]</sup>

## Experimental Protocols

### Monoamine Transporter Uptake Inhibition Assay

This *in vitro* assay is fundamental for determining a compound's potency at inhibiting the reuptake of neurotransmitters like serotonin.

Methodology:

- **Synaptosome Preparation:** Cerebral cortices from rats are dissected and homogenized in a sucrose solution. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is further centrifuged at high speed to isolate the synaptosomes (nerve terminals), which are then resuspended in a buffer.
- **Incubation:** Aliquots of the synaptosome preparation are pre-incubated with various concentrations of the test compounds (e.g., 5-IAI, PIA) or a vehicle control.
- **Uptake Initiation:** The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter, such as [<sup>3</sup>H]-Serotonin (<sup>3</sup>H]-5-HT).
- **Uptake Termination:** After a short incubation period (typically a few minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through. The filters are washed immediately with ice-cold buffer to remove any non-specifically bound radioligand.

- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC<sub>50</sub> value) is calculated by non-linear regression analysis of the concentration-response curves.

[Click to download full resolution via product page](#)

Workflow for an in vitro monoamine uptake inhibition assay.

## In Vivo Neurotoxicity Assessment

This protocol outlines the general procedure for evaluating the long-term effects of a compound on brain monoamine systems in rodents.

### Methodology:

- **Drug Administration:** Animals (typically rats) are administered a high dose of the test compound (e.g., 40 mg/kg of 5-IAI or PIA) or a saline vehicle control, often via subcutaneous or intraperitoneal injection.
- **Washout Period:** The animals are returned to their housing for a washout period, typically one week, to allow for the clearance of the drug and its acute effects.<sup>[3]</sup>
- **Tissue Collection:** Following the washout period, the animals are euthanized. The brains are rapidly removed, and specific regions of interest, such as the cortex and hippocampus, are dissected on ice.
- **Neurochemical Analysis:** The concentrations of monoamines (5-HT, dopamine) and their metabolites (e.g., 5-HIAA) in the tissue samples are quantified. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for this analysis.
- **Receptor Density Analysis:** The density of monoamine transporters (e.g., 5-HT uptake sites) can be measured using autoradiography with a specific radioligand.
- **Statistical Analysis:** The data from the drug-treated group are compared to the saline control group using appropriate statistical tests to determine if there are significant reductions in neurochemical markers.



[Click to download full resolution via product page](#)

Generalized workflow for in vivo neurotoxicity assessment.

## The Rigid Analogue Concept and SAR

The study of 5-IAI as a rigid analogue of PIA provides crucial insights into the structural requirements for both pharmacological activity and neurotoxicity.

By constraining the flexible side chain of PIA, 5-IAI adopts a specific conformation that is still recognized by the serotonin transporter, as evidenced by its activity as a serotonin releaser.<sup>[3]</sup> However, this rigid structure appears to be incompatible with the molecular cascade that leads to serotonergic neurotoxicity. This suggests that a specific conformation, likely one that is less favored in the rigid indane structure, is necessary for the neurotoxic effects of halogenated amphetamines.

The reduced neurotoxicity of 5-IAI demonstrates that the entactogenic, MDMA-like subjective effects can be dissociated from the long-term serotonergic damage, a finding of significant importance for the development of safer therapeutic agents.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Structural relationship between Amphetamine, PIA, and 5-IAI.

## Conclusion

**5-Iodo-2-aminoindane** serves as a pivotal research tool in neuropharmacology. As a rigid analogue of p-iodoamphetamine, it has been instrumental in demonstrating that the potent serotonin-releasing properties of halogenated amphetamines can be separated from their neurotoxic effects.<sup>[3]</sup> The data clearly indicate that while 5-IAI retains MDMA-like behavioral effects, its rigid structure significantly attenuates the long-term serotonergic deficits characteristic of PIA.<sup>[3]</sup> This principle of conformational restriction has profound implications for rational drug design, guiding efforts to create novel therapeutic agents with improved safety profiles. Despite its scientific value, 5-IAI has also appeared on the recreational drug market as a "legal high," underscoring the need for continued monitoring and research into this class of compounds.<sup>[6][10]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-IAI - Wikipedia [en.wikipedia.org]
- 2. para-Iodoamphetamine - Wikipedia [en.wikipedia.org]
- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 5-Iodo-2-aminoindan (EVT-319737) | 132367-76-1 [evitachem.com]
- 5. Structure-activity studies on amphetamine analogs using drug discrimination methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Synthesis and evaluation of p-iodo-phentermine (IP) as a brain perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of (S)-5-iodo-2-aminoindan.HCl -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Iodo-2-aminoindane as a rigid analogue of p-iodoamphetamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145790#5-iodo-2-aminoindane-as-a-rigid-analogue-of-p-iodoamphetamine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)